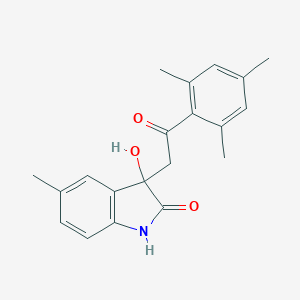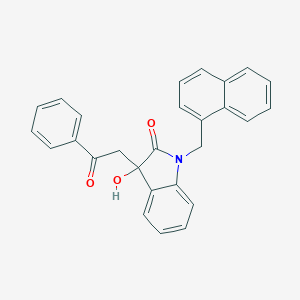
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one, commonly known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in the regulation of cellular processes such as metabolism, gene expression, and cell growth. H-89 has been extensively studied for its role in inhibiting PKA and its potential applications in scientific research.
作用机制
H-89 acts as a competitive inhibitor of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one by binding to the ATP-binding site of the enzyme. This prevents the enzyme from binding to ATP and phosphorylating its substrates. H-89 has been shown to be highly selective for 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one, with little or no effect on other kinases.
Biochemical and Physiological Effects:
The inhibition of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one by H-89 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, H-89 has been shown to inhibit cell proliferation and induce apoptosis. In neurons, H-89 has been shown to modulate synaptic plasticity and learning and memory. In cardiac cells, H-89 has been shown to regulate ion channel activity and contractility.
实验室实验的优点和局限性
One of the main advantages of using H-89 in lab experiments is its high selectivity for 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one. This allows researchers to specifically target the enzyme and study its role in various cellular processes. However, one limitation of using H-89 is its potential off-target effects on other kinases. It is important for researchers to carefully control for these effects and to use appropriate controls in their experiments.
未来方向
There are a number of potential future directions for research involving H-89. One area of interest is the development of more potent and selective 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one inhibitors. Another area is the study of the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in various disease states, including cancer, neurological disorders, and cardiovascular disease. Additionally, there is potential for the use of H-89 in drug discovery and development, as 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one has been identified as a potential target for a number of therapeutic agents.
合成方法
H-89 can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with methylamine to form 2-(2-bromo-phenyl)-N-methyl-acetamide. This compound is then reacted with ethyl acetoacetate and sodium ethoxide to form the indole derivative, which is then hydrolyzed and oxidized to form H-89.
科学研究应用
H-89 has been widely used in scientific research to study the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in various cellular processes. It has been shown to inhibit 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one activity in a dose-dependent manner and to block the phosphorylation of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one substrates. H-89 has been used to study the role of 3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one in cancer cell proliferation, neuronal signaling, and cardiac function.
属性
产品名称 |
3-Hydroxy-1-methyl-3-(2-oxo-2-p-tolyl-ethyl)-1,3-dihydro-indol-2-one |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-12-7-9-13(10-8-12)16(20)11-18(22)14-5-3-4-6-15(14)19(2)17(18)21/h3-10,22H,11H2,1-2H3 |
InChI 键 |
IOJSSXUBYGMBES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)

![3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214675.png)

![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)